molecular formula C12H21NO B5107056 [1-(2-bicyclo[2.2.1]heptanyl)pyrrolidin-2-yl]methanol

[1-(2-bicyclo[2.2.1]heptanyl)pyrrolidin-2-yl]methanol

Cat. No.: B5107056
M. Wt: 195.30 g/mol
InChI Key: GNCLPIVJXUTHIQ-UHFFFAOYSA-N
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Description

[1-(2-bicyclo[2.2.1]heptanyl)pyrrolidin-2-yl]methanol: is a complex organic compound featuring a bicyclic heptane structure fused with a pyrrolidine ring and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-bicyclo[2.2.1]heptanyl)pyrrolidin-2-yl]methanol typically involves a multi-step process. One common approach is the formal [4 + 2] cycloaddition reaction, which allows for the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives . This reaction can be catalyzed by chiral tertiary amines under mild conditions, providing high enantioselectivity and operational simplicity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

[1-(2-bicyclo[2.2.1]heptanyl)pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as alkyl halides and strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

[1-(2-bicyclo[2.2.1]heptanyl)pyrrolidin-2-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism by which [1-(2-bicyclo[2.2.1]heptanyl)pyrrolidin-2-yl]methanol exerts its effects is not well-documented. its structural features suggest that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and steric effects. These interactions could modulate the activity of the target molecules, leading to specific biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-(2-bicyclo[2.2.1]heptanyl)pyrrolidin-2-yl]methanol apart is its combination of a bicyclic heptane structure with a pyrrolidine ring and a methanol group. This unique arrangement provides a distinct set of chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-(2-bicyclo[2.2.1]heptanyl)pyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c14-8-11-2-1-5-13(11)12-7-9-3-4-10(12)6-9/h9-12,14H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCLPIVJXUTHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CC3CCC2C3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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